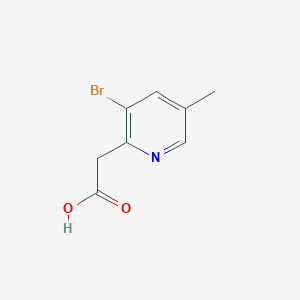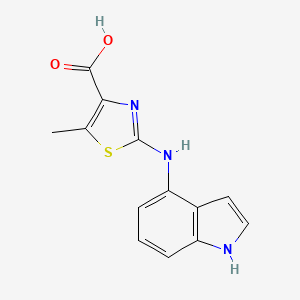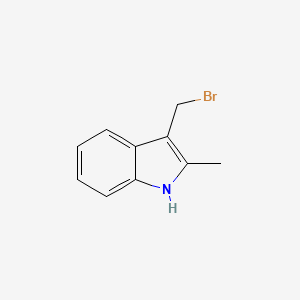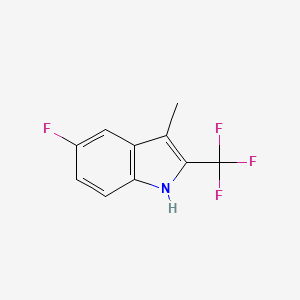![molecular formula C12H10N2 B12970279 7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
7-Methylpyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C12H10N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of ethyl quinoxalin-2-yl- and 3-methylquinoxalin-2-ylpyruvates in the presence of copper chromite at high temperatures . Another approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely to be applied.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
7-Methylpyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoline: Known for its diverse biological activities, including anticancer and antibacterial properties.
Pyrrolo[2,3-b]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Pyrrolo[3,4-b]quinoxaline:
Uniqueness
7-Methylpyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position may enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
7-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-5-12-11(7-9)13-8-10-3-2-6-14(10)12/h2-8H,1H3 |
Clave InChI |
RZTSTFBGRYIIOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)




![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)


![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)





